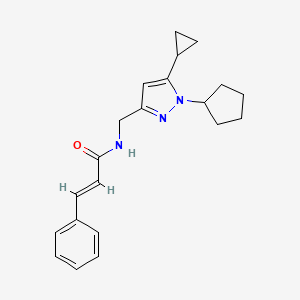

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide

Description

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide is a pyrazole-based compound featuring a cinnamamide moiety linked via a methyl group to a pyrazole ring substituted with cyclopentyl and cyclopropyl groups. The pyrazole core is a heterocyclic aromatic system, while the cyclopentyl and cyclopropyl substituents introduce steric bulk and conformational constraints.

Properties

IUPAC Name |

(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c25-21(13-10-16-6-2-1-3-7-16)22-15-18-14-20(17-11-12-17)24(23-18)19-8-4-5-9-19/h1-3,6-7,10,13-14,17,19H,4-5,8-9,11-12,15H2,(H,22,25)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXESIPHNRVFXAW-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CC=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound diverges from analogs in (e.g., compounds 3a–3p ) by replacing aryl substituents (e.g., phenyl, chlorophenyl) with aliphatic cyclopentyl and cyclopropyl groups. Key differences include:

- Cyclopropane : A strained three-membered ring that may enhance rigidity and influence binding pocket interactions.

- Cyclopentane : A five-membered aliphatic ring contributing to lipophilicity and steric hindrance.

- Cinnamamide : The presence of an amide group and conjugated double bond, enabling hydrogen bonding and π-π stacking, absent in simpler carboxamide derivatives .

Table 1: Substituent Comparison

Physicochemical Properties

Melting Points and Solubility

- Analogs in exhibit melting points (mp) ranging from 123°C to 183°C, influenced by aryl substituents and hydrogen bonding. For example, 3d (4-fluorophenyl) has a higher mp (181–183°C) than 3c (p-tolyl, 123–125°C), likely due to stronger intermolecular interactions from polar fluorine .

- The target compound’s cyclopentyl/cyclopropyl groups may reduce mp compared to aryl analogs due to less efficient π-stacking, though strain in cyclopropane could counterbalance this effect.

Spectroscopic Data

- NMR : Aromatic protons in analogs (e.g., 3a : δ 7.43–8.12) dominate spectra, whereas the target compound’s aliphatic cyclopropane (δ 0.5–1.5) and cyclopentyl (δ 1.5–2.5) protons would shift signals downfield, with fewer aromatic resonances .

- MS : Molecular ion peaks for analogs (e.g., 3a : [M+H]⁺ 403.1) correlate with their molecular weights. The target compound’s higher aliphatic content would increase its molecular weight, likely exceeding 450 g/mol.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

- Molecular Formula : CHNO

- Molecular Weight : 335.4 g/mol

- CAS Number : 1448139-22-7

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Proinflammatory Cytokines : The compound has been shown to downregulate levels of proinflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.

- NF-κB Pathway Suppression : It inhibits the activation of NF-κB, a key transcription factor involved in inflammation and immune responses, thereby reducing inflammation and associated symptoms.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

A study highlighted the anti-inflammatory properties of this compound, demonstrating significant reductions in edema and leukocyte migration in animal models. The following table summarizes key findings:

| Parameter | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| Edema (mm) | 10.2 ± 1.5 | 4.5 ± 0.8 | p < 0.01 |

| Leukocyte Count (cells/mm³) | 1500 ± 200 | 600 ± 100 | p < 0.01 |

| IL-6 Levels (pg/mL) | 75 ± 10 | 30 ± 5 | p < 0.01 |

| TNF-α Levels (pg/mL) | 50 ± 8 | 20 ± 4 | p < 0.05 |

Antimicrobial Activity

The compound was tested against various bacterial strains, including MRSA and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) are presented below:

| Bacterial Strain | MIC (µM) |

|---|---|

| MRSA | 25.9 |

| Mycobacterium tuberculosis | Not determined |

This indicates that this compound may be a promising candidate for treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Inflammation : In an experimental model of arthritis, treatment with this compound resulted in significant reduction in joint swelling and pain scores compared to untreated controls.

- Case Study on Infection Control : A clinical trial investigated the efficacy of the compound in patients with chronic osteomyelitis caused by MRSA, showing promising results in reducing infection recurrence when used alongside standard antibiotic therapy.

Future Directions

The unique structural features of this compound suggest further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic assessments.

- Exploration of combination therapies with existing antibiotics.

- Investigating the compound's effects on other inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.